

PI-1840: A Paradigm Shift in Proteasome Inhibition for Cancer Therapy

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Compound of Interest

Compound Name: PI-1840

Cat. No.: B560124

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Tampa, FL – November 29, 2023 – In the landscape of targeted cancer therapy, proteasome inhibitors have emerged as a cornerstone in the treatment of hematological malignancies. However, their utility in solid tumors has been limited by issues of toxicity and efficacy. A novel, noncovalent, and rapidly reversible proteasome inhibitor, **PI-1840**, is demonstrating significant advantages over existing covalent inhibitors like Bortezomib, Carfilzomib, and Ixazomib, heralding a potential new era in proteasome inhibitor-based cancer treatment. This guide provides a comprehensive comparison of **PI-1840** with other key proteasome inhibitors, supported by preclinical experimental data.

Key Advantages of PI-1840

PI-1840 distinguishes itself from other proteasome inhibitors primarily through its unique mechanism of action and superior selectivity. Unlike the FDA-approved proteasome inhibitors which act covalently, **PI-1840** is a noncovalent and rapidly reversible inhibitor of the chymotrypsin-like (CT-L) activity of the proteasome.^{[1][2][3][4]} This fundamental difference in binding modality may contribute to a more favorable toxicity profile and enhanced efficacy against solid tumors.^{[3][4][5]}

One of the most striking advantages of **PI-1840** is its remarkable selectivity. It is over 100-fold more selective for the constitutive proteasome compared to the immunoproteasome.^{[1][2][3]} This is in stark contrast to Bortezomib, which is more selective for the immunoproteasome.^[1]

This high selectivity for the constitutive proteasome, which is the predominant form in most cells, may contribute to its potent anti-tumor activity while minimizing off-target effects.

Preclinical studies have demonstrated the superior in vivo efficacy of **PI-1840** in solid tumor models. In a head-to-head comparison with Bortezomib in a human breast tumor xenograft model, **PI-1840** significantly suppressed tumor growth, whereas Bortezomib showed little to no effect.^{[1][5]} This suggests that the noncovalent and rapidly reversible nature of **PI-1840** may be particularly advantageous for treating solid tumors.^{[1][3][4]}

Comparative Performance Data

The following tables summarize the key characteristics and preclinical performance of **PI-1840** in comparison to other widely used proteasome inhibitors.

Characteristic	PI-1840	Bortezomib	Carfilzomib	Ixazomib
Binding Mechanism	Noncovalent, Rapidly Reversible	Covalent, Reversible	Covalent, Irreversible	Covalent, Reversible
Primary Target	Constitutive Proteasome ($\beta 5$)	Constitutive & Immunoproteasome ($\beta 5$)	Constitutive & Immunoproteasome ($\beta 5$)	Constitutive & Immunoproteasome ($\beta 5$)
Administration	Intraperitoneal (preclinical)	Intravenous or Subcutaneous	Intravenous	Oral

Table 1: General Characteristics of Proteasome Inhibitors

Parameter	PI-1840	Bortezomib
Constitutive Proteasome (IC50)	18 nM	8 nM
Immunoproteasome (IC50)	2170 nM	4 nM
Selectivity Ratio (Immuno/Constitutive)	121	0.5

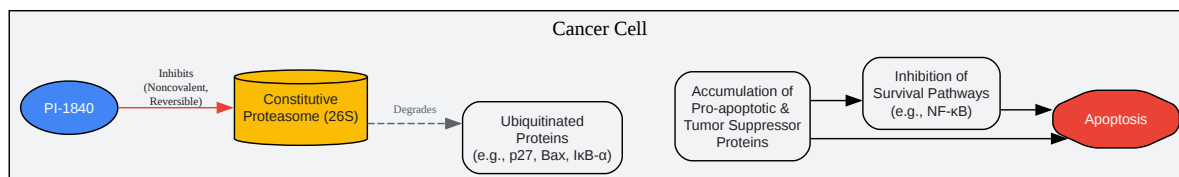
Table 2: In Vitro Selectivity for Proteasome Subtypes[1]

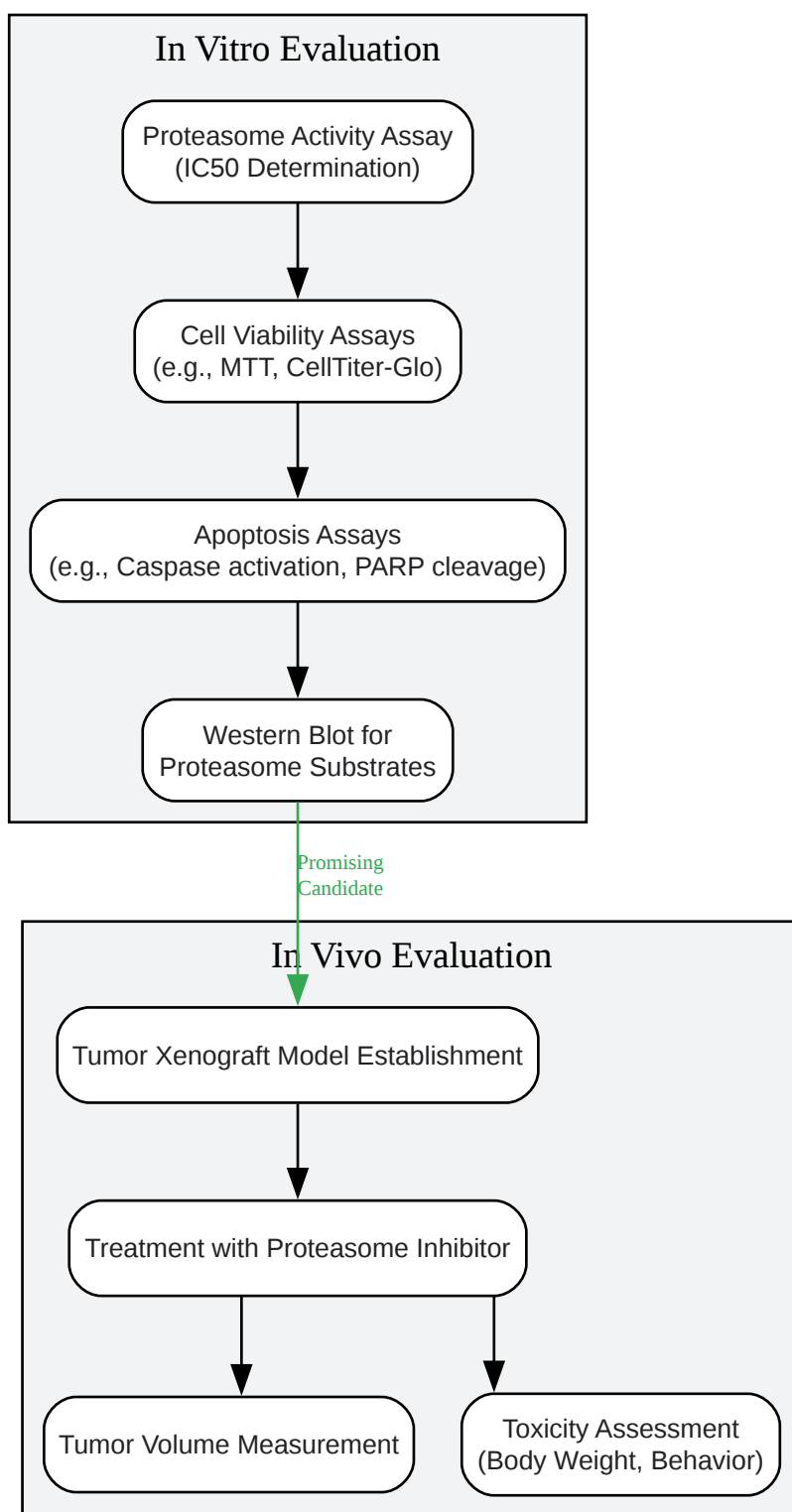
Parameter	PI-1840	Bortezomib
Tumor Growth Inhibition	76%	8.7% (not statistically significant)
Effect on Body Weight	+0.12%	-6.21%

Table 3: In Vivo Efficacy in Human Breast Cancer Xenograft Model (MDA-MB-231)[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of **PI-1840** and the general workflow for evaluating proteasome inhibitors.





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